molecular formula C3H2F3N3S B2797250 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine CAS No. 35581-44-3

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2797250
CAS No.: 35581-44-3
M. Wt: 169.13
InChI Key: JGALYMQIFVSEGP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF3) attached to the thiadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some trifluoromethyl-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The use of trifluoromethyl groups in the synthesis of pharmaceutical and agrochemical products is expected to continue to grow. Future research will likely focus on developing new and creative approaches to broaden the scope of trifluoromethylation reactions, improving the efficiency of these reactions, and discovering novel applications of trifluoromethyl-containing compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a trifluoromethyl group and appropriate functional groups to form the thiadiazole ring. For example, the reaction of trifluoromethylthiosemicarbazide with a suitable electrophile can lead to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine include other thiadiazole derivatives with different substituents, such as:

  • 3-(Methyl)-1,2,4-thiadiazol-5-amine
  • 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
  • 3-(Bromomethyl)-1,2,4-thiadiazol-5-amine

Uniqueness

This makes it distinct from other thiadiazole derivatives with different substituents .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGALYMQIFVSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35581-44-3
Record name 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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